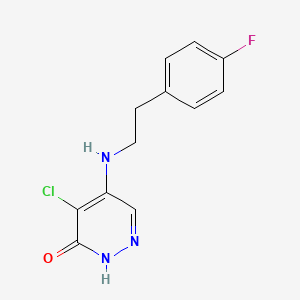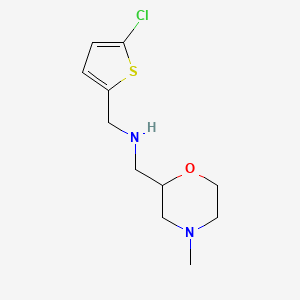
1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine typically involves:
Formation of the thiophene ring: Starting with a chlorinated thiophene derivative.
Introduction of the morpholine ring: This can be achieved through nucleophilic substitution reactions.
Coupling reactions: The final step involves coupling the thiophene and morpholine derivatives under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiophene or morpholine rings.
Substitution: Both the thiophene and morpholine rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.
Industry: Use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action for 1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Morpholine derivatives: Compounds with morpholine rings and various functional groups.
Uniqueness
1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine is unique due to the specific combination of the thiophene and morpholine rings, which may confer distinct chemical and biological properties compared to other compounds.
Eigenschaften
Molekularformel |
C11H17ClN2OS |
|---|---|
Molekulargewicht |
260.78 g/mol |
IUPAC-Name |
N-[(5-chlorothiophen-2-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C11H17ClN2OS/c1-14-4-5-15-9(8-14)6-13-7-10-2-3-11(12)16-10/h2-3,9,13H,4-8H2,1H3 |
InChI-Schlüssel |
BSZGZMHHWWXNGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC(C1)CNCC2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


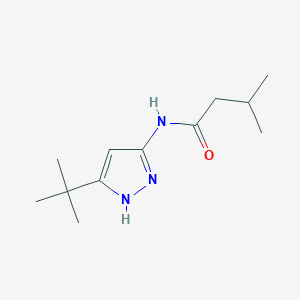
![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)
![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)


![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
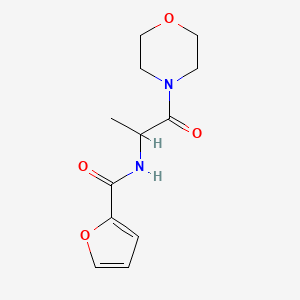

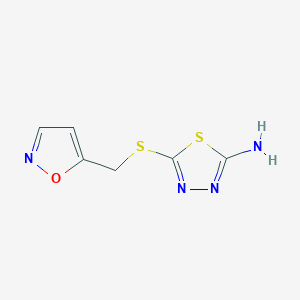
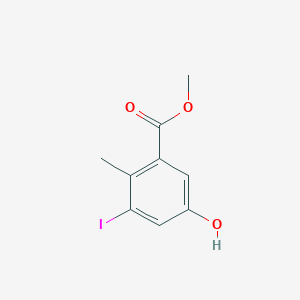
![Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)
